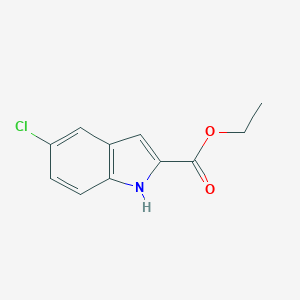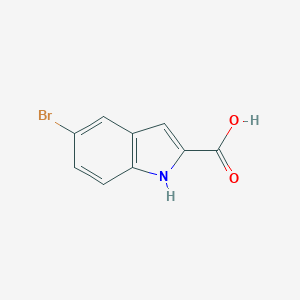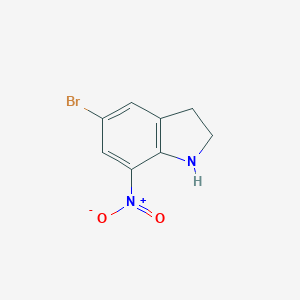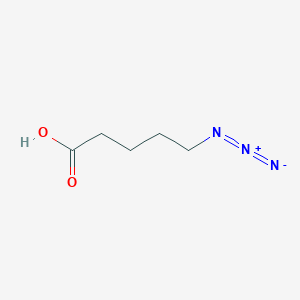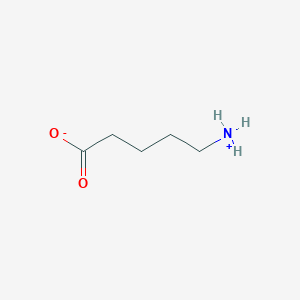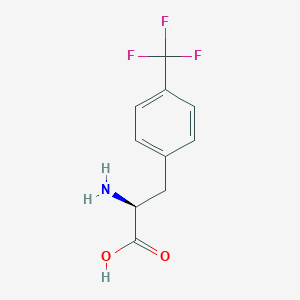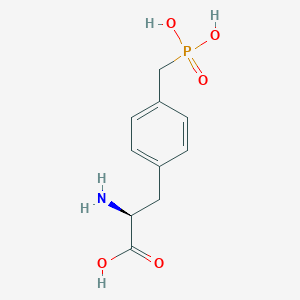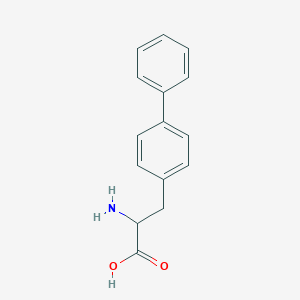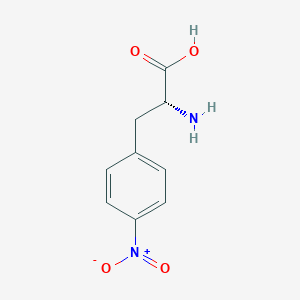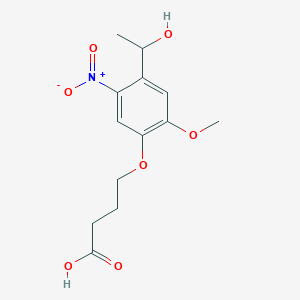
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid
描述
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is an organic compound with a complex structure that includes a hydroxyethyl group, a methoxy group, and a nitrophenoxy group attached to a butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid typically involves multiple steps. One common method starts with the reaction of acetovanillone with ethyl 4-bromobutyrate in the presence of potassium carbonate in dimethylformamide (DMF). The mixture is stirred at room temperature and then heated to 50°C. The product, ethyl 4-(4-(1-chloroethyl)-2-methoxy-5-nitrophenoxy)butanoate, is then reacted with sodium azide in DMF at 60°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反应分析
Types of Reactions
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: The major product would be 4-(4-(1-oxoethyl)-2-methoxy-5-nitrophenoxy)butanoic acid.
Reduction: The major product would be 4-(4-(1-hydroxyethyl)-2-methoxy-5-aminophenoxy)butanoic acid.
Substitution: The products would vary depending on the substituent introduced.
科学研究应用
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing
作用机制
The mechanism of action of 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is not well-documented. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The hydroxyethyl group may form hydrogen bonds, the methoxy group may participate in hydrophobic interactions, and the nitro group may be involved in redox reactions .
相似化合物的比较
Similar Compounds
Ethyl 4-(4-(1-hydroxyethyl)-2-methoxyphenoxy)butanoate: This compound is structurally similar but lacks the nitro group.
Methyl 5-[(1R)-1-hydroxyethyl]-γ-oxofuran-2-butanoate: Another similar compound with a different backbone structure
Uniqueness
4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid is unique due to the presence of both a nitro group and a hydroxyethyl group, which can impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
属性
IUPAC Name |
4-[4-(1-hydroxyethyl)-2-methoxy-5-nitrophenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO7/c1-8(15)9-6-11(20-2)12(7-10(9)14(18)19)21-5-3-4-13(16)17/h6-8,15H,3-5H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIJUTBRRZCWRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392475 | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175281-76-2 | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Q1: How does 4-(4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy)butanoic acid enable spatial control of protein binding on lipid bilayers?
A1: this compound functions as a photoeliminative linker, enabling precise spatial control of protein binding on lipid bilayers. The linker molecule incorporates three key elements: biotin as a substrate for protein binding, a farnesyl group for lipid bilayer attachment, and the photocleavable this compound moiety.
Q2: What are the key characteristics of this compound relevant to its use as a photolabile linker?
A2: this compound is characterized by its molecular formula C13H17NO7 and a molecular weight of 299.28 g/mol []. It is soluble in water at neutral and basic pH but shows limited solubility in acidic environments. This pH-dependent solubility is a crucial factor to consider during experimental design and when employing this linker in biological systems. The compound is typically provided as a pale yellow solid and should be stored at 2-8°C to ensure stability due to its light-sensitive nature [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


